3-Bromo-5-chlorobenzamide

描述

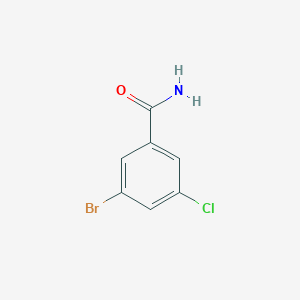

3-Bromo-5-chlorobenzamide (C₇H₅BrClNO, molecular weight: 250.48 g/mol) is a halogenated aromatic compound featuring bromine and chlorine substituents at the 3- and 5-positions of the benzene ring, respectively, along with a benzamide (-CONH₂) functional group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations. Its halogen substituents enhance electron-withdrawing effects, facilitating nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions .

属性

IUPAC Name |

3-bromo-5-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHVBQAJVLFFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697357 | |

| Record name | 3-Bromo-5-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933671-77-3 | |

| Record name | 3-Bromo-5-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933671-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 3-bromo-5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromo-5-chlorobenzamide can be synthesized through several methods. One common approach involves the bromination and chlorination of benzamide. The process typically starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then acylated to form benzamide. Subsequent bromination and chlorination at the 3 and 5 positions, respectively, yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalysts and optimized reaction conditions to increase yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine and chlorine substituents in a controlled manner .

化学反应分析

Types of Reactions: 3-Bromo-5-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The amide group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different amide derivatives .

科学研究应用

3-Bromo-5-chlorobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

作用机制

The mechanism of action of 3-Bromo-5-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-bromo-5-chlorobenzamide, differing in substituent positions, halogen types, or functional groups:

1-Bromo-3-chloro-5-fluorobenzene

- Molecular Formula : C₆H₃BrClF

- Molecular Weight : 209.45 g/mol

- Key Properties : Density (1.72 g/cm³), refractive index (1.5470) .

- Comparison : Lacks the benzamide group, reducing polarity and hydrogen-bonding capacity. The additional fluorine substituent increases electronegativity, enhancing reactivity in halogen exchange reactions compared to this compound .

3-Bromo-2-chloro-6-methylpyridine

- Molecular Formula : C₆H₅BrClN

- Molecular Weight : 206.47 g/mol

- Key Properties : Melting point (30–35°C), boiling point (38°C) .

- Comparison : The pyridine ring introduces a nitrogen heteroatom, altering electronic properties and solubility. The methyl group at the 6-position sterically hinders electrophilic substitution, limiting its utility in certain coupling reactions compared to this compound .

2-[(3-Bromobenzene)amido]-5-chlorobenzoic Acid

Research Findings and Trends

- Pharmaceutical Synthesis: this compound’s amide group enables direct conjugation with amino acids, a feature absent in non-amide analogues like 1-bromo-3-chloro-5-fluorobenzene .

生物活性

3-Bromo-5-chlorobenzamide (CAS Number: 933671-77-3) is an organic compound with significant biological activity. Its molecular formula is CHBrClNO, and it has a molecular weight of 234.48 g/mol. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology, particularly in the development of therapeutic agents.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 3-bromo-5-chlorobenzoic acid with thionyl chloride followed by treatment with ammonium hydroxide. The overall yield from these reactions can reach approximately 68% under optimal conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Golding et al. demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved.

Case Studies

- In Vitro Studies : A series of experiments on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC values indicating potent activity against these cells. The compound was found to induce apoptosis through the activation of caspase pathways.

- Animal Models : In vivo studies using murine models have indicated that administration of this compound led to a reduction in tumor size compared to control groups. These findings support its potential as an antitumor agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of bromine and chlorine atoms is critical for its activity, as they enhance lipophilicity and binding affinity to biological targets. Comparative studies with similar compounds have established a correlation between halogen substitution patterns and biological efficacy.

| Compound | Antimicrobial Activity | Antitumor Activity | IC (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 15 |

| 3-Bromo-4-chlorobenzamide | Moderate | Moderate | 30 |

| 4-Bromo-2-chlorobenzamide | No | Low | >100 |

常见问题

Basic: How can researchers optimize the synthesis of 3-Bromo-5-chlorobenzamide to improve yield and purity?

Methodological Answer:

Synthetic optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For halogenated benzamides, meta-substitution patterns (e.g., bromo and chloro groups) often require careful control of electrophilic aromatic substitution conditions. AI-driven synthesis planning tools (e.g., Template_relevance models) can predict feasible routes by analyzing steric and electronic effects, as demonstrated in analogous compounds like 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide . Additionally, purification via recrystallization (using solvents like ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) can enhance purity.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond integrity. For example, downfield shifts in carbonyl carbons (~167–170 ppm) and aromatic protons adjacent to halogens are diagnostic.

- IR Spectroscopy : Absorption bands for amide C=O (~1650–1680 cm) and N-H stretching (~3200–3400 cm) validate functional groups. IR data for structurally similar compounds (e.g., 5-bromo-2-chlorobenzoic acid) highlight these patterns .

- X-ray Crystallography : For unambiguous structural confirmation, as shown in studies of N-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide derivatives .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving halogens. For instance, the electron-withdrawing effects of the chloro and bromo substituents may direct nucleophilic attack to specific positions on the aromatic ring. AI-powered tools (e.g., Reaxys or Pistachio models) can also predict regioselectivity by comparing reaction databases of analogous compounds, such as 3-bromo-4-chlorobenzotrifluoride . Molecular electrostatic potential (MEP) maps further visualize charge distribution, aiding in mechanistic hypotheses.

Advanced: What strategies resolve contradictions in reported biological activity data for halogenated benzamide derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions (e.g., solvent, concentration) or cell-line specificity. To address this:

- Reproducibility Studies : Standardize protocols (e.g., MIC assays for antibacterial activity) using controls from published crystallography-driven studies, such as those on 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene) derivatives .

- Meta-Analysis : Cross-reference data across multiple sources (e.g., PubChem, crystallographic databases) to identify trends in substituent effects.

- Structure-Activity Relationship (SAR) Modeling : Use QSAR models to correlate electronic parameters (Hammett constants) with bioactivity, leveraging datasets from multi-institutional collaborations .

Basic: What are the recommended safe handling and disposal procedures for this compound?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Safety data sheets (SDS) for analogous bromo-chloro compounds (e.g., 3-bromobenzaldehyde) recommend minimizing exposure to light and moisture to prevent decomposition .

- Waste Disposal : Segregate halogenated waste and consult certified chemical disposal services. For example, 3-bromo-4-chlorobenzoic acid waste must be stored in labeled containers and processed by licensed facilities to prevent environmental contamination .

Advanced: How does the positioning of bromo and chloro substituents influence solid-state interactions and crystal packing?

Methodological Answer:

X-ray diffraction studies of derivatives like N-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide reveal that halogen bonding (C-Br⋯O and C-Cl⋯O) and π-π stacking dominate packing motifs. The ortho-chloro and para-bromo arrangement creates a planar molecular geometry, facilitating layered crystal structures. Hydrogen bonding between amide groups and adjacent hydroxyl moieties further stabilizes the lattice, as observed in Cambridge Structural Database entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。